molecular formula C22H20FNO2 B1669270 MK2a Inhibitor CAS No. 41179-33-3

MK2a Inhibitor

Numéro de catalogue: B1669270
Numéro CAS: 41179-33-3
Poids moléculaire: 349.4 g/mol
Clé InChI: ODYAQBDIXCVKAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CMPD-1 est un inhibiteur sélectif non ATP-compétitif de la phosphorylation de la kinase 2a des protéines activées par les mitogènes, médiée par la p38 alpha. Il est également connu pour inhiber la polymérisation de la tubuline

Méthodes De Préparation

CMPD-1 peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. Une méthode courante implique l'utilisation du 2'-fluoro-N-(4-hydroxyphényl)-[1,1'-biphényl]-4-butanamide comme matière de départ . La voie de synthèse comprend généralement des étapes telles que la condensation, la réduction et la purification pour obtenir le produit final avec une pureté élevée. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer la cohérence et le rendement.

Analyse Des Réactions Chimiques

CMPD-1 subit divers types de réactions chimiques, notamment :

    Oxydation : CMPD-1 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir CMPD-1 en formes réduites, modifiant ainsi ses propriétés chimiques.

    Substitution : CMPD-1 peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

CMPD-1 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

CMPD-1 exerce ses effets en inhibant sélectivement la phosphorylation de la kinase 2a des protéines activées par les mitogènes, médiée par la p38 alpha. Cette inhibition empêche la phosphorylation des cibles en aval, modulant ainsi divers processus cellulaires. Les cibles moléculaires de CMPD-1 comprennent la p38 alpha et la kinase 2a des protéines activées par les mitogènes, qui sont impliquées dans les voies liées à l'inflammation, à la croissance cellulaire et à l'apoptose .

Applications De Recherche Scientifique

CMPD-1 has a wide range of scientific research applications, including:

Mécanisme D'action

CMPD-1 exerts its effects by selectively inhibiting p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The molecular targets of CMPD-1 include p38 alpha and mitogen-activated protein kinase-2a, which are involved in pathways related to inflammation, cell growth, and apoptosis .

Comparaison Avec Des Composés Similaires

CMPD-1 est unique par rapport aux autres composés similaires en raison de son inhibition sélective de la phosphorylation de la kinase 2a des protéines activées par les mitogènes, médiée par la p38 alpha. Les composés similaires comprennent :

CMPD-1 se distingue par son mécanisme non ATP-compétitif et son inhibition sélective d'événements de phosphorylation spécifiques, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

MK2 (MAPK-activated protein kinase 2) is a critical kinase involved in various cellular processes, including the DNA damage response, inflammation, and cell cycle regulation. The MK2a inhibitor, particularly CMPD1, has garnered attention for its potential therapeutic applications in cancer and viral infections. This article reviews the biological activity of MK2a inhibitors, focusing on their mechanisms of action, efficacy in different contexts, and relevant case studies.

MK2 inhibitors primarily function by preventing the phosphorylation of MK2 and its downstream substrates. CMPD1, a notable non-ATP competitive inhibitor, selectively inhibits MK2 phosphorylation without competing with ATP, which is advantageous in cellular environments where ATP levels are high. This unique mechanism allows for more effective inhibition of MK2's role in various signaling pathways.

Key Mechanisms:

  • Cytotoxic Activity : CMPD1 has been shown to induce apoptosis in glioblastoma cells through mechanisms independent of MK2 inhibition. It primarily targets tubulin, leading to mitotic arrest and subsequent cell death .
  • Viral Infection Modulation : In the context of chikungunya virus (CHIKV) infection, CMPD1 treatment led to a significant reduction in viral progeny release and improved survival rates in infected animal models. This effect is attributed to the inhibition of actin cytoskeleton remodeling necessary for viral entry and replication .

Efficacy in Cancer Treatment

Research indicates that MK2 inhibitors can enhance the efficacy of chemotherapeutic agents. In p53-deficient tumors, MK2 inhibition has been associated with increased sensitivity to chemotherapy by disrupting the G2/M checkpoint, allowing for greater cell death during treatment .

Case Study: Glioblastoma Cells

A study involving glioblastoma cells demonstrated that while CMPD1 effectively induced G2/M arrest and apoptosis, traditional ATP-competitive MK2 inhibitors did not produce similar effects. The study highlighted the importance of selecting appropriate inhibitors based on their mechanisms when designing therapeutic strategies .

Efficacy Against Viral Infections

The role of MK2 in viral infections has been a focal point for research into new antiviral strategies. Studies have shown that inhibiting MK2 can significantly reduce the replication of viruses such as CHIKV.

Case Study: Chikungunya Virus

In vitro studies revealed that gene silencing of MK2 and MK3 reduced CHIKV progeny release by approximately 58%. Furthermore, treatment with CMPD1 resulted in a 68% reduction in viral infection rates. This underscores the potential of targeting the MK2 pathway as a therapeutic strategy against viral infections .

Data Summary

Study Cell Type Inhibitor Used Mechanism Efficacy
GlioblastomaCMPD1Induces apoptosis via tubulin targetingSignificant G2/M arrest and increased cell death
CHIKV-infected cellsCMPD1Inhibits actin remodeling68% reduction in viral infection
C57BL/6 miceCMPD1Reduces pro-inflammatory mediatorsImproved survival rates post-infection

Propriétés

IUPAC Name

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYAQBDIXCVKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464220
Record name MK2a Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41179-33-3
Record name MK2a Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK2a Inhibitor
Reactant of Route 2
Reactant of Route 2
MK2a Inhibitor
Reactant of Route 3
Reactant of Route 3
MK2a Inhibitor
Reactant of Route 4
Reactant of Route 4
MK2a Inhibitor
Reactant of Route 5
MK2a Inhibitor
Reactant of Route 6
MK2a Inhibitor
Customer
Q & A

Q1: What is the primary target of CMPD1?

A1: CMPD1 is primarily characterized as a substrate-selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK), specifically targeting its interaction with the substrate MAPK-activated protein kinase 2 (MK2a). []

Q2: How does CMPD1's substrate selectivity differ from other p38 inhibitors?

A2: Unlike conventional p38 inhibitors that directly compete with ATP binding, CMPD1 exhibits a unique mechanism. It selectively prevents the phosphorylation of MK2a, a downstream substrate of p38α, without significantly affecting the phosphorylation of other p38 substrates like ATF-2. []

Q3: What are the downstream consequences of CMPD1-mediated MK2a inhibition?

A3: CMPD1's inhibition of MK2a leads to a variety of downstream effects, including:

  • Modulation of gene expression: CMPD1 treatment affects the expression of genes involved in cell cycle regulation (e.g., p21), chemokine signaling (e.g., IL-8, CXCL family), and cellular differentiation. [, , ]
  • Cell cycle arrest: CMPD1 induces a potent G2/M cell cycle arrest in various cell lines, including acute myeloid leukemia (AML) cells. [, ]
  • Apoptosis induction: When combined with histone deacetylase inhibitors (HDIs) like SAHA, CMPD1 promotes significant apoptosis in AML cells, suggesting a synergistic effect. [, ]
  • Alterations in microtubule dynamics: Research indicates CMPD1 may function as a microtubule-destabilizing agent, affecting cellular morphology and processes like migration and invasion. [, ]

Q4: Does CMPD1 affect other signaling pathways besides p38/MK2?

A4: While CMPD1 is primarily known for targeting p38/MK2, research suggests it might influence other signaling pathways:

  • LATS1/YAP1 pathway: CMPD1 treatment has been linked to LATS1 activation and downstream YAP1 phosphorylation, suggesting potential involvement in cell cycle regulation. []
  • ERK/MAPK pathway: Studies show that CMPD1 can modulate ERK/MAPK signaling, leading to alterations in Stat3 phosphorylation and influencing antitumor effects. []

Q5: What is the molecular formula and weight of CMPD1?

A5: The molecular formula of CMPD1 is C21H19FNO3, and its molecular weight is 353.38 g/mol.

Q6: Is there any spectroscopic data available for CMPD1?

A6: While the provided research abstracts do not include detailed spectroscopic data, techniques like NMR spectroscopy and mass spectrometry have been employed to characterize CMPD1 and its analogs. [, , ]

Q7: What is known about the material compatibility and stability of CMPD1?

A7: The provided research abstracts do not provide specific information regarding the material compatibility and stability of CMPD1. Further investigation is needed to assess its performance and applications under various conditions.

Q8: Does CMPD1 possess any catalytic properties?

A8: CMPD1 is primarily investigated as an enzyme inhibitor and not for its catalytic properties. Its main mode of action involves binding to p38α MAPK and inhibiting its activity rather than catalyzing a specific reaction.

Q9: Have any computational studies been performed on CMPD1?

A9: Yes, computational techniques like molecular docking and molecular dynamics simulations have been employed to:

  • Investigate the binding mode of CMPD1 to p38α MAPK. []
  • Screen for potential anti-cancer compounds targeting mutated p53. []
  • Evaluate the potential of CMPD1 analogs as inhibitors of blood coagulation factors against SARS-CoV-2. []

Q10: How do structural modifications affect CMPD1's activity?

A10: While limited information is available on CMPD1's SAR, research on its analogs suggests:

  • Replacing the 5,6,7,8-tetrahydronaphthalene ring system with a 1,3-disilaindane skeleton resulted in an analog (disila-AG-045572) with retained efficacy and similar pharmacokinetic profiles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.